molecular formula C24H26N2 B12797322 Piperazine, 2-phenyl-1,4-bis(phenylmethyl)- CAS No. 5368-34-3

Piperazine, 2-phenyl-1,4-bis(phenylmethyl)-

Cat. No.: B12797322
CAS No.: 5368-34-3
M. Wt: 342.5 g/mol
InChI Key: GENVHINXIOAJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Geometric Parameters:

  • Bond Angles : N-C-N angles in the piperazine ring approximate 109.5°, consistent with sp³ hybridization.
  • Dihedral Angles : The phenyl rings at positions 1 and 4 form a dihedral angle of 1.3° , indicating near-parallel alignment.
  • Steric Effects : The bulky benzyl groups introduce steric hindrance, restricting free rotation about the C-N bonds.

Stereochemical analysis reveals no chiral centers due to the symmetric substitution pattern at positions 1 and 4. However, the equatorial phenyl group at position 2 creates a plane of asymmetry, potentially leading to atropisomerism under specific conditions.

Crystallographic Data and Conformational Analysis

While crystallographic data for 1,4-dibenzyl-2-phenylpiperazine remains unpublished, insights can be drawn from related compounds. For example, 1,4-dibenzylpiperazine (C₁₈H₂₂N₂) crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 7.513 Å, b = 19.127 Å, and c = 21.366 Å. The analogous structure suggests that the addition of a phenyl group at position 2 would increase unit cell volume due to enhanced van der Waals interactions.

Predicted Crystallographic Features:

Parameter Value (Estimated)
Crystal System Orthorhombic
Space Group Pbca or P2₁2₁2₁
Unit Cell Volume ~3,200 ų
Z (Molecules per Unit Cell) 8

Molecular packing is likely dominated by π-π stacking between phenyl groups and weak C-H···N hydrogen bonds. The lack of strong intermolecular hydrogen bond donors suggests low melting point and high solubility in nonpolar solvents.

Comparative Analysis with Related Piperazine Derivatives

The structural and electronic effects of substituents are critical in differentiating piperazine derivatives. Below is a comparative analysis:

Compound Molecular Formula Substituents Key Structural Features
1,4-Dibenzyl-2-phenylpiperazine C₂₄H₂₆N₂ 1,4-benzyl; 2-phenyl High steric bulk, symmetrical substitution
1-Benzyl-2-phenylpiperazine C₁₇H₂₀N₂ 1-benzyl; 2-phenyl Reduced steric hindrance, asymmetric
1,4-Dibenzylpiperazine C₁₈H₂₂N₂ 1,4-benzyl No phenyl at position 2, lower molecular weight
1,4-Dibenzyl-2-(chloromethyl)piperazine C₁₉H₂₃ClN₂ 1,4-benzyl; 2-chloromethyl Reactive chloromethyl group enables further functionalization
2-Phenylpiperazine C₁₀H₁₄N₂ 2-phenyl Minimal substitution, high conformational flexibility

Electronic Effects:

  • Electron-Withdrawing Groups : The chloromethyl group in 1,4-dibenzyl-2-(chloromethyl)piperazine increases electrophilicity at position 2, enhancing reactivity in nucleophilic substitutions.
  • Electron-Donating Groups : Benzyl and phenyl groups in 1,4-dibenzyl-2-phenylpiperazine donate electron density via resonance, stabilizing the piperazine ring.

Steric Effects:

  • The bis-benzyl substitution in 1,4-dibenzyl-2-phenylpiperazine creates a crowded molecular environment , reducing rotational freedom compared to monosubstituted analogs like 1-benzyl-2-phenylpiperazine.

Properties

CAS No.

5368-34-3

Molecular Formula

C24H26N2

Molecular Weight

342.5 g/mol

IUPAC Name

1,4-dibenzyl-2-phenylpiperazine

InChI

InChI=1S/C24H26N2/c1-4-10-21(11-5-1)18-25-16-17-26(19-22-12-6-2-7-13-22)24(20-25)23-14-8-3-9-15-23/h1-15,24H,16-20H2

InChI Key

GENVHINXIOAJEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Steps:

  • Reaction Setup : Ethylenediamine reacts with benzyl chloride in ethanol as the solvent.
  • Reduction : Sodium cyanoborohydride facilitates the reduction of intermediate imines to form N,N-bis(benzyl)ethane-1,2-diamine.
  • Cyclization : The product undergoes cyclization with diethyl oxalate to yield the final piperazine derivative.

Advantages:

  • High yield (84–96%) depending on reaction conditions.
  • Minimal formation of side products when optimized.

Data Table:

Step Reagent/Condition Yield (%)
Reductive alkylation Benzyl chloride, NaCNBH3 85–90
Cyclization Diethyl oxalate 84–96

Microwave-Assisted Synthesis

Microwave irradiation is used to accelerate reaction rates and improve yields by directly heating reactants.

Steps:

  • Combine piperazine and benzyl chloride in ethanol.
  • Subject the mixture to microwave irradiation at controlled temperatures (~65°C).
  • Extract the free base by adjusting pH (>12) and isolating via chloroform extraction.

Advantages:

  • Reduced reaction time compared to conventional methods.
  • Enhanced yield (~95–96%).

Data Table:

Step Condition Yield (%)
Microwave-assisted step Microwave irradiation at ~65°C 95–96

Conventional Cyclization Process

This method utilizes piperazine hydrochloride and benzyl chloride under reflux conditions.

Steps:

  • Dissolve piperazine hydrochloride in ethanol.
  • Add benzyl chloride gradually under reflux at ~65°C.
  • Cool the reaction mixture and treat with HCl to form dihydrochloride salts.
  • Extract the free base using aqueous NaOH and chloroform.

Advantages:

  • Simple and reproducible method.
  • Suitable for small-scale synthesis.

Data Table:

Step Reagent/Condition Yield (%)
Reflux with benzyl chloride Ethanol, ~65°C ~85
Extraction of free base NaOH, chloroform ~90

Solubility-Based Purification

After synthesis, purification techniques can be employed based on solubility differences in various solvents.

Solubility Data Table for Piperazines:

Compound Acetone Chloroform Ether Methanol Water
Piperazine (target) VS PS FS S I

VS = Very Soluble; PS = Partially Soluble; FS = Freely Soluble; S = Soluble; I = Insoluble

Chemical Reactions Analysis

NSC 70398 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Potential Applications

Piperazine, 2-phenyl-1,4-bis(phenylmethyl)- and its derivatives have a wide array of applications, including:

  • Medicinal Chemistry Piperazine derivatives exhibit diverse biological activities, including anti-microbial, anti-depressant, anticonvulsant, anti-inflammatory, antipsychotic, antioxidant, antidiabetic, antiarrhythmic, antiproliferative, anxiolytic, antimalarial, antihypertensive, antiplatelet aggregation, and antihistaminic activity . Some studies suggest that Piperazine, 2-phenyl-1,4-bis(phenylmethyl)- may interact with biological macromolecules like enzymes or receptors to modulate physiological processes.
  • Drug Development Piperazine-containing drugs have been approved by the FDA for various therapeutic areas . The piperazine moiety is utilized as a basic and hydrophilic group to optimize pharmacokinetic properties or as a scaffold to arrange pharmacophoric groups for interaction with target macromolecules .
  • Antidepressants Piperazine derivatives, such as 1-[2-(phenylmethyl)phenyl]piperazines, have shown antidepressant activity and can be administered orally or by injection . Daily doses range from 0.1 to 10 mg/kg .
  • Serotonin Reuptake Inhibitors Phenyl-piperazine derivatives are used as serotonin reuptake inhibitors for treating affective disorders like depression, anxiety disorders, panic disorder, and obsessive-compulsive disorder .
  • Antimicrobial and Antimalarial Agents Certain piperazine derivatives exhibit activity against Staphylococcus aureus, Bacillus Subtilis, Salmonella typhi, and other microorganisms . They also show potential as antimalarial agents .

Structural Analogues

Piperazine, 2-phenyl-1,4-bis(phenylmethyl)- shares structural similarities with other piperazine derivatives, including:

Compound NameStructure DescriptionUnique Features
1-(4-fluorophenyl)piperazineContains a fluorinated phenyl group on the piperazine ringEnhanced lipophilicity and potential CNS activity
2-(4-methoxyphenyl)piperazineSubstituted with a methoxy groupIncreased solubility and altered pharmacokinetics
N-benzylaniline-piperazineFeatures an aniline moiety attached to piperazinePotentially distinct biological activity profile
1-(pyridin-4-yl)piperazineIncorporates a pyridine ringDifferent electronic properties affecting reactivity

These compounds highlight the versatility of the piperazine scaffold in medicinal chemistry while emphasizing the unique structural characteristics of Piperazine, 2-phenyl-1,4-bis(phenylmethyl)-, that may confer specific biological activities.

Research and Development

Mechanism of Action

The mechanism of action of NSC 70398 involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, NSC 70398 can modulate their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound. For example, in cancer research, NSC 70398 may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Target Compound : Piperazine, 2-phenyl-1,4-bis(phenylmethyl)-

  • Substituents : Phenyl (position 2), benzyl (positions 1 and 4).

Comparisons :

Piperazine, 1,4-bis(phenoxyacetyl) (): Substituents: Phenoxyacetyl groups at positions 1 and 3. Impact: Ester functionalities introduce hydrogen-bonding capacity and polarity, improving solubility compared to benzyl groups. This compound is less lipophilic but may exhibit enhanced stability in aqueous environments .

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine ():

  • Substituents : Chlorinated benzhydryl groups (positions 1 and 4).
  • Impact : Chlorine atoms enhance electronegativity and may improve binding affinity to hydrophobic targets (e.g., microbial enzymes) while reducing metabolic degradation .

Piperazine, 1,4-bis(diphenylacetyl) ():

  • Substituents : Diphenylacetyl groups.
  • Impact : Acetylated aromatic substituents increase molecular rigidity and may alter π-π stacking interactions, influencing crystallinity and thermal stability .

Target Compound :

  • Likely synthesized via nucleophilic substitution or alkylation of piperazine with benzyl halides or aryl halides, similar to methods described in for chlorobenzene derivatives .

Comparisons :

1,4-Bis(phenoxyacetyl)piperazine (): Synthesized through esterification of piperazine with phenoxyacetyl chloride, requiring protection/deprotection strategies for regioselective substitution .

1,4-Bis(2-amino-4-(trifluoromethyl)phenyl)piperazine (): Involves nucleophilic substitution of nitro-substituted chlorobenzene with piperazine, followed by reduction of nitro groups to amines. Highlights the role of catalytic bases (e.g., triethylamine) in enhancing reaction efficiency .

Physicochemical Properties

Compound pKa (Predicted) Solubility (LogP) Thermal Stability
Piperazine, 2-phenyl-1,4-bis(phenylmethyl)- ~7.5 (piperazine N) High (LogP ~4.2) Moderate
1,4-Bis(phenoxyacetyl)piperazine ~3.5 (ester) Moderate (LogP ~2.8) High
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine ~7.0 (piperazine N) Low (LogP ~5.1) High
  • Key Notes: Target Compound: The benzyl groups increase LogP, favoring lipid bilayer penetration but reducing aqueous solubility. Protonation of the piperazine nitrogens (pKa ~7.5) enhances solubility in acidic environments . Chlorinated Derivatives: Higher LogP values (e.g., 5.1) correlate with improved antimicrobial activity due to membrane disruption .

Target Compound :

  • Potential applications in enzyme inhibition (e.g., ACAT-1) or antimicrobial activity, inferred from structural analogs in and .

Comparisons :

Sulfur-containing Ethyl Piperazines ():

  • Exhibit anticancer and antihypertensive activity. The sulfur atom enhances interaction with metal ions in enzyme active sites .

3-(Phenylmethyl)-2,5-piperazinedione ():

  • Demonstrates antimicrobial effects via quorum sensing inhibition, a mechanism less likely in the target compound due to structural differences .

1-(4-Chlorophenyl)-1-propyl Piperazine (): Shows strong inhibitory activity against S. aureus and P. aeruginosa, suggesting chlorinated analogs of the target compound may have enhanced efficacy .

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Piperazine, 2-phenyl-1,4-bis(phenylmethyl)- is notable for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and structure-activity relationships.

Overview of Piperazine Derivatives

Piperazine is a six-membered heterocyclic compound that serves as a core structure in numerous pharmacologically active compounds. Its ability to interact with various biological targets makes it a "privileged structure" in drug discovery. Piperazine derivatives are associated with a range of therapeutic effects, including:

  • Antifungal
  • Antibacterial
  • Antimalarial
  • Antipsychotic
  • Antidepressant
  • Antitumor activities against various cancer types such as colon, prostate, and breast cancers .

Structure-Activity Relationship (SAR)

The biological activity of Piperazine, 2-phenyl-1,4-bis(phenylmethyl)- can be attributed to its structural features. The presence of two phenyl groups enhances lipophilicity and receptor binding affinity. Research indicates that modifications to the piperazine ring can significantly impact the pharmacological profile of the compound.

Table 1: Structural Modifications and Biological Activity

Modification TypeEffect on ActivityReference
Substituted phenyl groupsIncreased cytotoxicity against cancer cells
Alkyl substitutionsEnhanced selectivity for dopamine receptors
Halogen substitutionsImproved antimicrobial activity

Antitumor Activity

In vitro studies have demonstrated that Piperazine, 2-phenyl-1,4-bis(phenylmethyl)- exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives showed promising activity against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines . The cytotoxicity was assessed using the sulforhodamine B assay, revealing a correlation between structural modifications and increased growth inhibition.

Antimicrobial Properties

Preliminary antimicrobial studies indicate that Piperazine derivatives possess activity against several bacterial strains, including Staphylococcus aureus and Salmonella typhi. These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    A series of benzoylpiperazine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications led to enhanced activity compared to standard chemotherapeutic agents .
  • Antimicrobial Efficacy :
    A study focused on the synthesis of piperazine complexes with lanthanides demonstrated significant antimicrobial properties against multiple pathogens. The complexation improved the solubility and bioavailability of the piperazine derivative .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-phenyl-1,4-bis(phenylmethyl)piperazine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a modified Mannich reaction using piperazine, benzyl halides, and formaldehyde under reflux conditions in dry benzene or dichloromethane (DCM) is common. Molar ratios (e.g., 1:2:2 for piperazine:benzyl halide:formaldehyde) and solvent choice significantly impact yield . Purification often involves acid-base extraction followed by vacuum distillation or recrystallization . Characterization via IR and 1H^1H-NMR is critical to confirm the absence of unreacted intermediates .

Basic: How can the purity of this compound be verified post-synthesis?

Purity assessment requires a combination of chromatographic (HPLC, GC-MS) and spectroscopic methods:

  • HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to detect impurities like unreacted benzyl halides or mono-substituted intermediates .
  • GC-MS : Monitor for low-molecular-weight byproducts (e.g., formaldehyde adducts) .
  • Melting Point : Compare observed values (e.g., 145–147°C) with literature data to identify discrepancies caused by polymorphic forms .

Advanced: How can crystallographic data resolve structural ambiguities in substituted piperazines?

Single-crystal X-ray diffraction (SCXRD) provides definitive structural insights. For example, orthorhombic crystal systems (e.g., PbcaPbca space group, a=9.4097A˚,b=9.2191A˚,c=18.7473A˚a = 9.4097 \, \text{Å}, b = 9.2191 \, \text{Å}, c = 18.7473 \, \text{Å}) reveal chair conformations of the piperazine ring and intermolecular interactions (e.g., van der Waals forces) influencing packing efficiency . Discrepancies between computational (DFT) and experimental bond angles can highlight steric effects from bulky substituents like phenylmethyl groups .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Low yields (<50%) often stem from steric hindrance or competing side reactions. Mitigation approaches include:

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with non-polar alternatives (toluene) to reduce byproduct formation .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .
  • Stepwise Functionalization : Introduce substituents sequentially (e.g., first phenylmethyl, then 2-phenyl groups) to minimize steric clashes .

Advanced: How can bioactivity studies be designed for piperazine derivatives?

For antimicrobial or enzyme inhibition assays:

  • In Vitro Models : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains to evaluate MIC (Minimum Inhibitory Concentration) values .
  • Enzyme Assays : Test inhibitory effects on human carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO2_2 hydration assays. IC50_{50} values <10 µM indicate high potency .
  • Control Compounds : Compare with known standards (e.g., acetazolamide for hCA inhibition) to validate assay reliability .

Advanced: How should contradictory spectral data be resolved?

Contradictions between predicted (e.g., DFT) and observed 1H^1H-NMR shifts often arise from dynamic effects (e.g., ring puckering). Solutions include:

  • Variable-Temperature NMR : Identify conformational equilibria by observing signal splitting at low temperatures (<−40°C) .
  • 2D NMR (COSY, NOESY) : Map coupling between protons to confirm substituent positions and rule out regioisomers .

Methodological: What analytical techniques quantify this compound in pharmaceutical mixtures?

  • LC-MS/MS : Employ a hydrophilic interaction liquid chromatography (HILIC) column with electrospray ionization (ESI+) for trace detection in cetirizine dihydrochloride formulations. Limit of quantification (LOQ) ≤0.1 ppm is achievable .
  • Titrimetry : Use non-aqueous titrations with perchloric acid in glacial acetic acid to quantify piperazine content in bulk APIs .

Methodological: How can computational tools predict synthetic pathways?

Leverage databases like Pistachio or Reaxys to generate retrosynthetic routes. Key steps may include:

  • Amide Coupling : React 2-phenylpiperazine with benzyl chloride derivatives using DCC/HOBt .
  • Reductive Amination : Reduce imine intermediates (e.g., from benzaldehyde and piperazine) with NaBH4_4 .
    Template-based algorithms prioritize high-plausibility pathways (score >0.8) .

Methodological: What safety protocols are critical during synthesis?

  • Ventilation : Use fume hoods to handle volatile reagents (formaldehyde, DCM) .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with benzyl halides (lachrymatory agents) .
  • Waste Disposal : Neutralize acidic/basic waste with 10% NaOH or HCl before disposal .

Methodological: How to address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to solubilize the compound without cytotoxicity .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) transiently to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.